molecular formula C21H22N4O2S B2780087 (4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396851-46-9

(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B2780087
CAS No.: 1396851-46-9
M. Wt: 394.49
InChI Key: FXMAXARPFMJNEF-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyridine core fused with a pyridine ring, linked via a methanone bridge to a piperazine moiety substituted with a 2-(ethylthio)benzoyl group. The ethylthio (C₂H₅S) and benzoyl (C₆H₅CO) substituents contribute to its unique electronic and steric properties. Pyrazolo[1,5-a]pyridine derivatives are recognized for their medicinal chemistry applications, particularly in oncology and CNS disorders, due to their ability to modulate biological targets such as kinases and G-protein-coupled receptors .

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-2-28-19-9-4-3-7-16(19)20(26)23-11-13-24(14-12-23)21(27)17-15-22-25-10-6-5-8-18(17)25/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMAXARPFMJNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethylthio Benzoyl Intermediate: This step involves the reaction of 2-mercaptobenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate to form 2-(ethylthio)benzoic acid.

    Coupling with Piperazine: The 2-(ethylthio)benzoic acid is then reacted with piperazine under conditions that promote amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Formation of the Pyrazolo[1,5-a]pyridine Moiety: The final step involves the reaction of the piperazine intermediate with pyrazolo[1,5-a]pyridine-3-carboxylic acid under similar coupling conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, bromine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Research indicates that compounds similar to (4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone exhibit significant anticancer activity. The pyrazolo[1,5-a]pyridine moiety is known for its ability to inhibit various cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival.

Case Study:
A study conducted on a series of pyrazolo[1,5-a]pyridines demonstrated their effectiveness against breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's structural features, including the piperazine and ethylthio groups, enhance its binding affinity to target proteins involved in tumor growth.

2. Neurological Disorders

The compound has also been explored for its neuroprotective properties. The piperazine ring is often associated with various central nervous system (CNS) effects, making this compound a candidate for treating neurological disorders such as anxiety and depression.

Case Study:
In a preclinical model of anxiety, derivatives of piperazine demonstrated anxiolytic effects comparable to established medications. The incorporation of the pyrazolo[1,5-a]pyridine structure may further enhance these effects by modulating neurotransmitter systems.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
AnticancerInhibition of cancer cell proliferationInduces apoptosis in breast cancer cells
Neurological DisordersPotential treatment for anxiety and depressionAnxiolytic effects observed in preclinical models
AntimicrobialActivity against bacterial strainsEffective against specific Gram-positive bacteria

Future Research Directions

The promising results from initial studies suggest several avenues for future research:

  • Mechanistic Studies : Further investigation into the molecular mechanisms underlying the anticancer and neuroprotective effects is necessary to optimize therapeutic strategies.
  • Clinical Trials : Conducting clinical trials to assess the safety and efficacy of this compound in humans will be crucial for its development as a therapeutic agent.
  • Structural Modifications : Exploring structural analogs could lead to improved potency and selectivity against specific targets.

Mechanism of Action

The mechanism of action of (4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperazine Substituents

  • (4-Benzyhdrylpiperazin-1-yl)-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone (): Structural Differences: Replaces the ethylthio-benzoyl group with a benzhydryl (diphenylmethyl) substituent. The pyrazolo[1,5-a]pyrimidine core includes a thiophen-2-yl and trifluoromethyl group. Functional Implications: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene moiety may improve π-π stacking interactions with hydrophobic protein pockets.

Pyrazolo[1,5-a]pyrimidine Conjugates with Anticancer Activity

  • (2-Phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl)(4-(2-(thiophen-2-ylmethylamino)benzoyl)piperazin-1-yl)methanone (): Structural Differences: Contains a pyrazolo[1,5-a]pyrimidine core substituted with 3,4,5-trimethoxyphenyl and thiophen-2-ylmethylamino groups. Functional Implications: Demonstrated potent p53 activation via phosphorylation, inducing apoptosis in cervical cancer cells. The trimethoxyphenyl group enhances DNA intercalation, while the thiophen-2-ylmethylamino group may improve cellular uptake .

Morpholine and Acetyl Hydrazone Derivatives

  • 3-(2-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine ():
    • Structural Differences : Substitutes piperazine with morpholine (an oxygen-containing heterocycle).
    • Functional Implications : Morpholine improves aqueous solubility but reduces basicity compared to piperazine. The 2-chlorophenyl group enhances halogen bonding with target proteins .
  • Acetyl Hydrazone Derivatives (): Structural Differences: Replace the methanone bridge with acetyl hydrazone. Functional Implications: Exhibit herbicidal and fungicidal activity, suggesting divergent biological applications compared to the methanone-linked target compound .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone Pyrazolo[1,5-a]pyridine Ethylthio-benzoyl, piperazine Potential kinase modulation (inferred)
(4-Benzyhdrylpiperazin-1-yl)-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone Pyrazolo[1,5-a]pyrimidine Benzhydryl, thiophen-2-yl, trifluoromethyl Enhanced metabolic stability, receptor interaction
Anthranilamide-pyrazolo[1,5-a]pyrimidine conjugate Pyrazolo[1,5-a]pyrimidine 3,4,5-Trimethoxyphenyl, thiophen-2-ylmethylamino p53 activation, apoptosis induction
3-(2-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Morpholine, 2-chlorophenyl Improved solubility, halogen bonding
Acetyl Hydrazone Derivatives Triazolo[1,5-a]pyrimidine Acetyl hydrazone, methyl groups Herbicidal, fungicidal activity

Key Structure-Activity Relationship (SAR) Insights

Piperazine vs. Morpholine : Piperazine derivatives generally exhibit stronger basicity and hydrogen-bonding capacity, favoring kinase inhibition. Morpholine derivatives prioritize solubility but may reduce target affinity .

Trifluoromethyl vs. Ethylthio : Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, whereas ethylthio groups contribute to hydrophobic interactions and moderate electron-donating properties .

Bridged Moieties: Methanone-linked compounds (e.g., target compound) show balanced pharmacokinetics, while acetyl hydrazones shift activity toward agrochemical applications .

Biological Activity

The compound (4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone , identified by its CAS number 1396851-46-9, is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O2SC_{21}H_{22}N_{4}O_{2}S, with a molecular weight of 394.5 g/mol. The structure features a piperazine ring and a pyrazolo-pyridine moiety, which are known for their biological activities.

PropertyValue
Molecular FormulaC21H22N4O2S
Molecular Weight394.5 g/mol
CAS Number1396851-46-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the piperazine derivative followed by the introduction of the ethylthio and pyrazolo-pyridine groups. The synthetic route is crucial for optimizing yield and purity, which directly influences biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to pyrazolo-pyridines. For instance, derivatives have shown significant efficacy against the Ebola virus (EBOV), with some compounds demonstrating submicromolar activity (EC50 values around 0.64 µM) . While specific data on our compound's antiviral activity is limited, its structural similarity to effective antiviral agents suggests potential efficacy.

Antitumor Activity

Compounds featuring pyrazole structures have been extensively studied for their antitumor properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . The compound may exhibit similar antitumor effects, warranting further investigation.

Antibacterial and Antifungal Activity

The ethylthio group in the compound has been associated with enhanced antibacterial activity. In related studies, compounds with similar substituents exhibited significant antimicrobial effects against various strains such as Escherichia coli and Staphylococcus aureus . This suggests that our compound could also possess notable antibacterial properties.

The biological mechanisms underlying the activity of this compound are likely multifaceted:

  • Inhibition of Viral Entry : Similar compounds have been shown to inhibit viral entry by targeting specific host cell receptors .
  • Induction of Apoptosis : Pyrazole derivatives often induce programmed cell death in tumor cells through mitochondrial pathways .
  • Antibacterial Mechanisms : Compounds with ethylthio groups may disrupt bacterial cell walls or interfere with metabolic pathways .

Case Studies

  • Antiviral Efficacy : A study involving related pyrazolo-pyridine compounds demonstrated significant inhibition of EBOV in vitro, suggesting that our compound could be evaluated similarly for antiviral potential.
  • Antitumor Studies : Research on structurally similar compounds indicated that they could induce apoptosis in cancer cell lines through mitochondrial pathways, highlighting a promising avenue for cancer therapy.

Q & A

Basic: How can the synthesis of (4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone be optimized for yield and purity?

Methodological Answer:
The synthesis of this compound likely involves multi-step organic reactions, including:

  • Condensation reactions to fuse the pyrazolo[1,5-a]pyridine and piperazine moieties.
  • Coupling strategies (e.g., amide bond formation) for integrating the ethylthio-benzoyl group.

Key optimization factors include:

  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane may enhance reaction kinetics and selectivity .
  • Catalysts : Palladium-based catalysts or copper iodide could improve coupling efficiency .
  • Temperature control : Stepwise heating (e.g., 0°C to room temperature) minimizes side reactions .
  • Purification : Column chromatography or preparative HPLC ensures high purity (>95%) .

Basic: What analytical techniques are critical for characterizing the compound’s structural integrity?

Methodological Answer:

  • X-ray crystallography : For resolving 3D molecular geometry using SHELX software, particularly for confirming piperazine ring conformation and torsional angles .
  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., ethylthio group δ ~2.5–3.0 ppm; pyrazolo protons δ ~6.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (exact mass ~465.15 g/mol) and fragmentation patterns .
  • Thermal analysis (DSC/TGA) : Determines melting points (>150°C) and thermal stability for storage .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?

Methodological Answer:

  • Apoptosis assays : Use immunoblotting to detect p53, BAX, and Bcl-2 expression levels, as seen in related pyrazolo-pyridine conjugates .
  • Kinase inhibition profiling : Screen against RET kinase or other oncogenic targets using fluorescence polarization assays .
  • Cellular uptake studies : Radiolabel the compound or use fluorescent tags to track subcellular localization (e.g., mitochondrial targeting) .
  • Gene silencing : CRISPR/Cas9 knockout of p53 to assess dependency on apoptotic pathways .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Scaffold modifications : Synthesize analogs by replacing the ethylthio group with methylthio or phenylthio to evaluate hydrophobicity effects .
  • Bioisosteric replacement : Substitute pyrazolo[1,5-a]pyridine with pyrazolo[1,5-a]pyrimidine to assess ring size impact on binding .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with RET kinase or p53-binding domains .
  • In vitro assays : Compare IC50 values across analogs in cytotoxicity assays (e.g., MTT) to rank potency .

Advanced: How can solubility and formulation challenges be addressed for in vivo studies?

Methodological Answer:

  • Solubility screening : Test in PEG-400, cyclodextrin, or lipid-based carriers to improve bioavailability .
  • Salt formation : Explore hydrochloride salts, as seen in related piperazine-containing compounds, to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release and reduced off-target effects .
  • Stability testing : Monitor degradation under physiological pH (6.8–7.4) using HPLC .

Advanced: What experimental approaches are suitable for investigating synergistic effects with chemotherapeutics?

Methodological Answer:

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy with cisplatin or doxorubicin .
  • Transcriptomic profiling : RNA-seq to identify pathways co-regulated by the compound and chemotherapeutics .
  • In vivo xenograft models : Administer sub-therapeutic doses of both agents to assess tumor regression kinetics .
  • Pharmacokinetic studies : Measure plasma half-life and tissue distribution when co-administered .

Basic: How can researchers validate the compound’s purity and identity before biological testing?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile/water) with UV detection at 254 nm to confirm >98% purity .
  • Elemental analysis : Match calculated vs. observed C, H, N, S content (±0.4% tolerance) .
  • FT-IR spectroscopy : Confirm functional groups (e.g., carbonyl stretch ~1650 cm⁻¹, C-S bond ~650 cm⁻¹) .

Advanced: What methods are recommended for resolving crystallographic disorder in the piperazine ring?

Methodological Answer:

  • High-resolution X-ray data : Collect at low temperature (100 K) to reduce thermal motion artifacts .
  • SHELXL refinement : Apply restraints for bond lengths/angles and use TWIN/BASF commands for twinned crystals .
  • DFT calculations : Compare experimental and theoretical bond geometries to validate disorder models .

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